N-Heptyl-N'-thiazol-2-YL-oxalamide
Description
N-Heptyl-N'-thiazol-2-yl-oxalamide is a synthetic oxalamide derivative characterized by a heptyl alkyl chain linked to one amide nitrogen and a thiazol-2-yl group attached to the other (Figure 1). Its molecular formula is C₁₂H₂₁N₃O₂S, with a molecular weight of 271.38 g/mol. The compound belongs to a class of molecules where structural modifications to the alkyl or aryl substituents significantly influence physicochemical properties and biological activity.
Properties
Molecular Formula |
C12H19N3O2S |
|---|---|
Molecular Weight |
269.37 g/mol |
IUPAC Name |
N-heptyl-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C12H19N3O2S/c1-2-3-4-5-6-7-13-10(16)11(17)15-12-14-8-9-18-12/h8-9H,2-7H2,1H3,(H,13,16)(H,14,15,17) |
InChI Key |
GVKOJHQHOUROEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Heptyl-N’-thiazol-2-YL-oxalamide typically involves the reaction of heptylamine with thiazole-2-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often require the use of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-Heptyl-N’-thiazol-2-YL-oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amide derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of N-Heptyl-N’-thiazol-2-YL-oxalamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as protein synthesis and cell division .
Comparison with Similar Compounds
Structural Features :
- Core structure : Oxalamide (NH-C(=O)-C(=O)-NH) with two substituents.
- Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen, known for its electron-rich nature and role in bioactivity.
For example, N-dodecyl-N'-thiazol-2-yl-oxalamide (CID 581431) was synthesized by reacting dodecylamine with thiazol-2-ylamine in the presence of oxalyl chloride.
Comparison with Similar Compounds
This section compares N-Heptyl-N'-thiazol-2-yl-oxalamide with structurally related oxalamides and thioamide derivatives, focusing on substituent effects, synthesis, and inferred bioactivity.
Structural Analogues of Oxalamides
Key Observations :
Alkyl Chain Length: The heptyl chain provides intermediate lipophilicity compared to the dodecyl (C12) and shorter cyclopentyl derivatives. Longer alkyl chains (e.g., dodecyl) enhance hydrophobic interactions but may reduce solubility.
Electron-Donating/Accepting Groups :
- The morpholine group in C₁₁H₁₆N₄O₃S introduces polarity and hydrogen-bonding capacity, which could improve water solubility.
- The 4-chlorophenyl group in C₁₃H₁₃ClN₄O₂S adds aromaticity and electron-withdrawing effects, possibly enhancing receptor affinity.
Thiazole vs. Thioamide Moieties :
- Unlike thioamide derivatives (e.g., compounds 9–13 in ), oxalamides lack sulfur in the amide bond but retain the thiazole ring. Thioamides exhibit distinct electronic profiles due to the C=S group, which may influence redox activity and metal coordination.
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